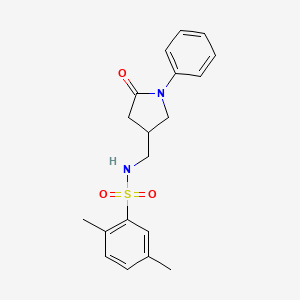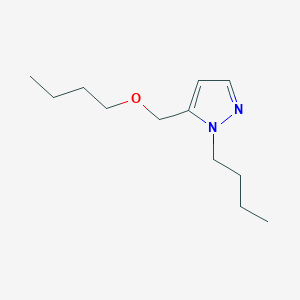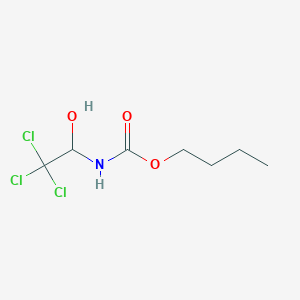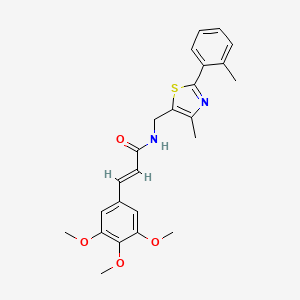
(E)-3-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. TPCA-1 has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of immune and inflammatory responses.
Scientific Research Applications
Acrylamide in Scientific Research
Chemistry and Biochemistry of Acrylamide
Acrylamide is used industrially to synthesize polyacrylamide, which has applications in soil conditioning, wastewater treatment, and in the cosmetic, paper, and textile industries. The compound's formation during food processing has heightened interest in its chemistry, biochemistry, and safety due to potential health risks. Studies have focused on its formation mechanisms in food, exposure from diet and environment, and its role in human health (Friedman, 2003).
Analytical and Mechanistic Aspects
Research has investigated the occurrence, chemistry, and toxicology of acrylamide, particularly its formation via the Maillard reaction in heat-treated foods. Efforts are ongoing to understand its potential risk to human health from dietary exposure, with a focus on identifying and controlling its presence in food products (Taeymans et al., 2004).
Environmental and Health Impact
The neurotoxic and potential carcinogenic properties of acrylamide have been documented, leading to investigations into its effects on human health beyond neurotoxicity, including reproductive toxicity and carcinogenicity. Its rapid metabolism and distribution in the body highlight the importance of understanding its environmental and health impacts to mitigate exposure (Dearfield et al., 1988).
properties
IUPAC Name |
(E)-3-thiophen-2-yl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c20-16(6-5-15-4-2-9-22-15)19-11-13-3-1-8-18-17(13)14-7-10-21-12-14/h1-10,12H,11H2,(H,19,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKPYAXOALMDFO-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(E)-3-((4-chlorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2571310.png)





![N-([3,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzamide](/img/structure/B2571320.png)
![ethyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2571321.png)